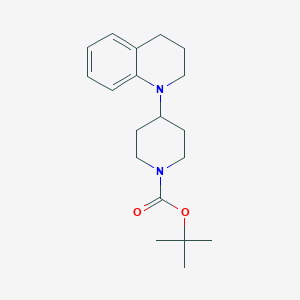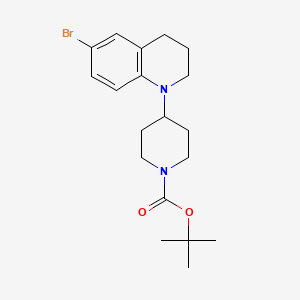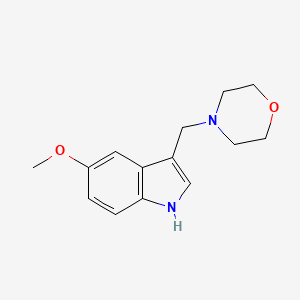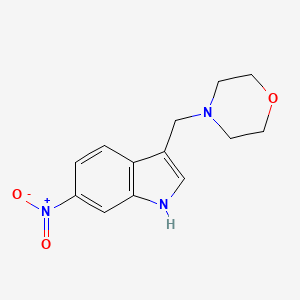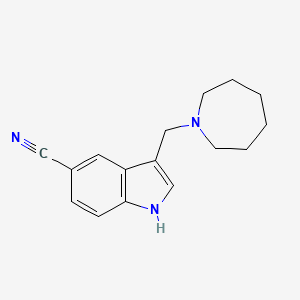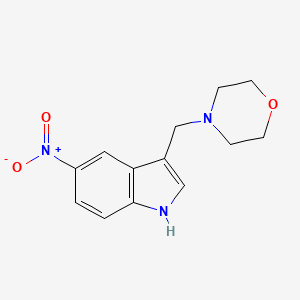
4-((5-Nitro-1H-indol-3-yl)methyl)morpholine
説明
4-((5-Nitro-1H-indol-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-Nitro-1H-indol-3-yl)methyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity : 5-Nitro-1H-indole derivatives, including those with morpholine groups, have been evaluated for their antiviral activities. Some compounds showed weak activity against yellow fever virus and inhibited the growth of bovine viral diarrhea virus (Terzioğlu et al., 2005).
Cytotoxicity in Cancer Treatment : A series of derivatives, including 1-morpholino/piperidinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazones, demonstrated marked effects against various human tumor cell lines, particularly in non-small cell lung cancer and leukemia (Karalı, 2002).
Antioxidant and Glucosidase Inhibitors : Benzimidazole derivatives containing a morpholine skeleton, synthesized from 5-nitro-2-nitroaniline and aldehydes, showed significant in vitro antioxidant activities and α-glucosidase inhibitory potential, which can have implications for diabetes treatment (Özil et al., 2018).
Antituberculosis Activity : Compounds including 5-nitro-1H-indole-2,3-dione derivatives with morpholine groups showed significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Karalı et al., 2007).
Dopamine Receptor Antagonists : Certain morpholine analogs, such as (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, have been identified as potent and selective antagonists of the dopamine D4 receptor, with implications for neurological research and potential therapeutic applications (Witt et al., 2016).
特性
IUPAC Name |
4-[(5-nitro-1H-indol-3-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-16(18)11-1-2-13-12(7-11)10(8-14-13)9-15-3-5-19-6-4-15/h1-2,7-8,14H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINZZROYNSDZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187734 | |
| Record name | Indole, 3-(morpholinomethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Nitro-1H-indol-3-yl)methyl)morpholine | |
CAS RN |
3414-70-8 | |
| Record name | 3-(4-Morpholinylmethyl)-5-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 3-(morpholinomethyl)-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(morpholinomethyl)-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



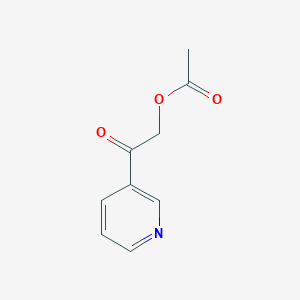
![tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8026584.png)
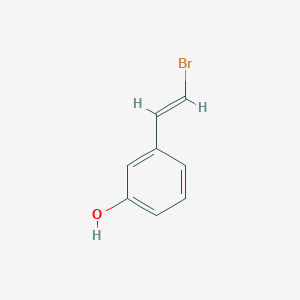
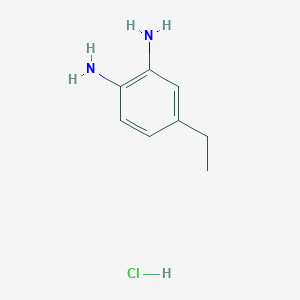
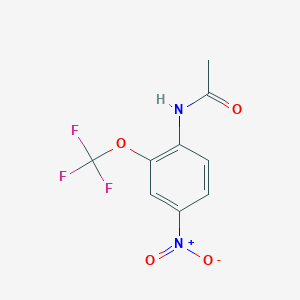
![8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8026614.png)
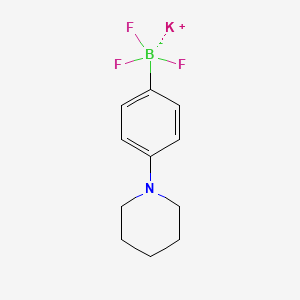
![(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8026630.png)
![3-Benzylamino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B8026637.png)
